molecular formula C10H12FN B1408418 4-(3-Fluorocyclobutyl)benzenamine CAS No. 1897552-25-8

4-(3-Fluorocyclobutyl)benzenamine

Cat. No.: B1408418
CAS No.: 1897552-25-8
M. Wt: 165.21 g/mol
InChI Key: ZIJQOGGDKIKABJ-UHFFFAOYSA-N
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Description

4-(3-Fluorocyclobutyl)benzenamine is an organic compound with the molecular formula C10H12FN It is a fluorinated derivative of benzenamine, featuring a cyclobutyl ring substituted with a fluorine atom

Scientific Research Applications

4-(3-Fluorocyclobutyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(3-Fluorocyclobutyl)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorocyclobutyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-(3-Fluorocyclobutyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the cyclobutyl ring can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A structurally similar compound with a fluorine atom attached to a benzylamine moiety.

    Cyclobutylamine: Lacks the fluorine atom but shares the cyclobutyl ring structure.

    Benzenamine: The parent compound without the cyclobutyl and fluorine substitutions.

Uniqueness

4-(3-Fluorocyclobutyl)benzenamine is unique due to the presence of both a fluorine atom and a cyclobutyl ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-8(6-9)7-1-3-10(12)4-2-7/h1-4,8-9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJQOGGDKIKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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